![molecular formula C4H4Cl3NO3 B170675 2-[(2,2,2-Trichloroacetyl)amino]acetic acid CAS No. 15166-50-4](/img/structure/B170675.png)
2-[(2,2,2-Trichloroacetyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,2,2-Trichloroacetyl)amino]acetic acid is a synthetic organic compound characterized by the presence of a trichloroacetyl group attached to an amino acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2,2-Trichloroacetyl)amino]acetic acid typically involves the reaction of trichloroacetic anhydride with glycine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Trichloroacetic anhydride+Glycine→2-[(2,2,2-Trichloroacetyl)amino]acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 2-[(2,2,2-Trichloroacetyl)amino]acetic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield trichloroacetic acid and glycine.
Substitution: The trichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used.
Major Products:
Hydrolysis: Trichloroacetic acid and glycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(2,2,2-Trichloroacetyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-[(2,2,2-Trichloroacetyl)amino]acetic acid involves its interaction with biological molecules, particularly proteins. The trichloroacetyl group can form covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function. This mechanism is of interest in the study of enzyme inhibition and protein-protein interactions.
相似化合物的比较
Trichloroacetic acid: A related compound with similar chemical properties but lacking the amino acetic acid moiety.
Chloroacetic acid: Another related compound with a single chloro group instead of three.
2-Aminoacetic acid (Glycine): The amino acid component of the compound.
Uniqueness: 2-[(2,2,2-Trichloroacetyl)amino]acetic acid is unique due to the presence of both the trichloroacetyl and amino acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-[(2,2,2-trichloroacetyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl3NO3/c5-4(6,7)3(11)8-1-2(9)10/h1H2,(H,8,11)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATCELVJLDODSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934325 |
Source


|
| Record name | N-(2,2,2-Trichloro-1-hydroxyethylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15166-50-4 |
Source


|
| Record name | NSC62338 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,2,2-Trichloro-1-hydroxyethylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

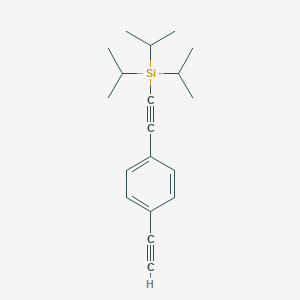

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)
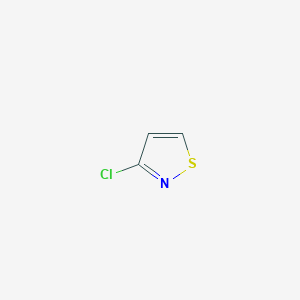

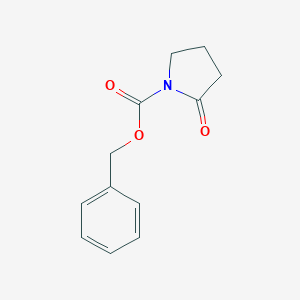
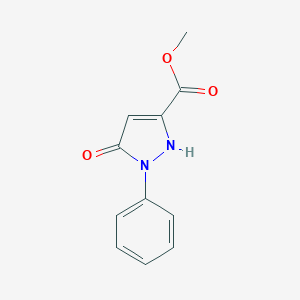
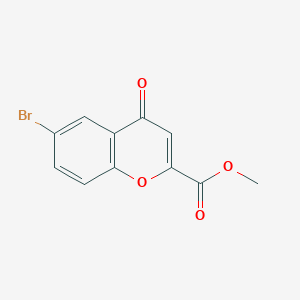

![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)
![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)
